molecular formula C12H17NO2 B6327450 Methyl 5-amino-2-(tert-butyl)benzoate CAS No. 873056-34-9

Methyl 5-amino-2-(tert-butyl)benzoate

Cat. No.: B6327450
CAS No.: 873056-34-9
M. Wt: 207.27 g/mol
InChI Key: PWZQVSNCSGLQLN-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-(tert-butyl)benzoate: is an organic compound with the molecular formula C12H17NO2 . It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the aromatic ring is substituted with an amino group and a tert-butyl group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: The synthesis of methyl 5-amino-2-(tert-butyl)benzoate typically begins with the esterification of 5-amino-2-(tert-butyl)benzoic acid. This reaction involves the use of methanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 5-amino-2-(tert-butyl)benzoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions. Common reagents include alkyl halides or acyl chlorides, resulting in the formation of substituted amines or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane or toluene.

Major Products:

    Oxidation: Quinones, oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amines, amides.

Scientific Research Applications

Chemistry: Methyl 5-amino-2-(tert-butyl)benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used in the study of enzyme interactions and as a substrate in biochemical assays. Its structural properties make it a useful tool for probing the activity of specific enzymes.

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its role in the development of new pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an additive in various formulations. Its stability and reactivity make it suitable for use in coatings, adhesives, and other materials.

Mechanism of Action

The mechanism of action of methyl 5-amino-2-(tert-butyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can participate in esterification and hydrolysis reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Receptors: It may interact with cell surface receptors, influencing signal transduction pathways.

    Proteins: The compound can bind to proteins, altering their conformation and function.

Comparison with Similar Compounds

    Methyl 2-amino-5-bromobenzoate: Similar structure but with a bromine atom instead of a tert-butyl group.

    Methyl 5-amino-2-methylbenzoate: Similar structure but with a methyl group instead of a tert-butyl group.

    Methyl 5-amino-2-ethylbenzoate: Similar structure but with an ethyl group instead of a tert-butyl group.

Uniqueness: Methyl 5-amino-2-(tert-butyl)benzoate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.

Properties

IUPAC Name

methyl 5-amino-2-tert-butylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,3)10-6-5-8(13)7-9(10)11(14)15-4/h5-7H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZQVSNCSGLQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a refluxing solution of 2-tert-butyl-5-nitrobenzoate (90 mg, 0.38 mmol) in EtOH (2.0 mL) was added potassium formate (400 mg, 4.76 mmol) in water (1 mL), followed by the addition of 20 mg of 10% Pd—C. The reaction mixture was refluxed for additional 40 min, cooled to room temperature and filtered through Celite. The filtrate was concentrated to give methyl 2-tert-butyl-5-aminobenzoate (E-6) (76 mg, 95%), which was used without further purification. 1H NMR (400 MHz, CDCl3) δ 7.24 (d, J=8.6 Hz, 1H), 6.67 (dd, J=8.6, 2.7 Hz, 1H), 6.60 (d, J=2.7 Hz, 1H), 3.86 (s, 3H), 1.34 (s, 9H); HPLC ret. time 2.19 min, 10-99% CH3CN, 5 min run; ESI-MS 208.2 m/z (MH+).
Name
2-tert-butyl-5-nitrobenzoate
Quantity
90 mg
Type
reactant
Reaction Step One
Name
potassium formate
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step Two

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